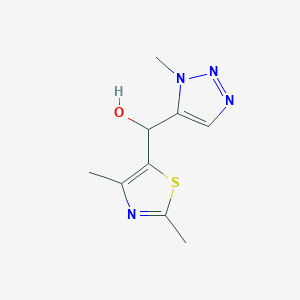










|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[N:3]1.C([Li])CCC.[CH3:12][C:13]1[S:14][C:15]([CH:19]=[O:20])=[C:16]([CH3:18])[N:17]=1>C1COCC1>[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[N:3]1.[CH3:12][C:13]1[S:14][C:15]([CH:19]([C:6]2[N:2]([CH3:1])[N:3]=[N:4][CH:5]=2)[OH:20])=[C:16]([CH3:18])[N:17]=1
|


|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=NC=C1
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
aldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC=1SC(=C(N1)C)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-40 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
immediately afforded a dark brown viscous mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
WAIT
|
|
Details
|
After 3 hours
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched
|
|
Type
|
ADDITION
|
|
Details
|
by pouring into a saturated solution of aqueous NH4Cl
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous portion was extracted with EtOAc in portions, 7×400 mL
|
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to give a brown oil
|


Reaction Time |
60 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1N=NC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1SC(=C(N1)C)C(O)C1=CN=NN1C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |










|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[N:3]1.C([Li])CCC.[CH3:12][C:13]1[S:14][C:15]([CH:19]=[O:20])=[C:16]([CH3:18])[N:17]=1>C1COCC1>[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[N:3]1.[CH3:12][C:13]1[S:14][C:15]([CH:19]([C:6]2[N:2]([CH3:1])[N:3]=[N:4][CH:5]=2)[OH:20])=[C:16]([CH3:18])[N:17]=1
|


|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=NC=C1
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
aldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC=1SC(=C(N1)C)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-40 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
immediately afforded a dark brown viscous mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
WAIT
|
|
Details
|
After 3 hours
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched
|
|
Type
|
ADDITION
|
|
Details
|
by pouring into a saturated solution of aqueous NH4Cl
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous portion was extracted with EtOAc in portions, 7×400 mL
|
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to give a brown oil
|


Reaction Time |
60 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1N=NC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1SC(=C(N1)C)C(O)C1=CN=NN1C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |